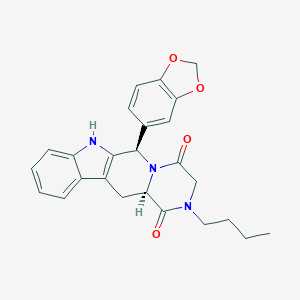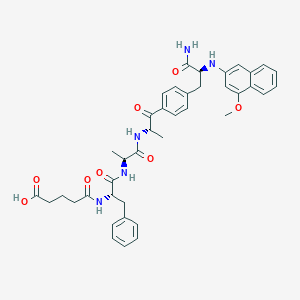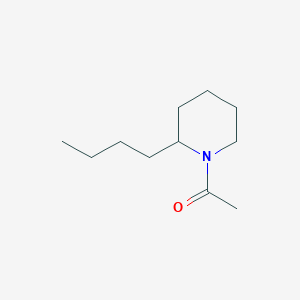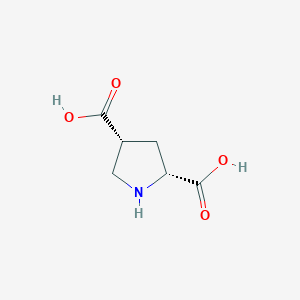![molecular formula C8H7N3O B137457 1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone CAS No. 146874-38-6](/img/structure/B137457.png)
1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a heterocyclic organic molecule that contains both nitrogen and carbon atoms in its structure. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism Of Action
The mechanism of action of 1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone involves its ability to bind to and inhibit the activity of certain enzymes. This inhibition can lead to changes in cellular signaling pathways and gene expression, which can result in various biological effects.
Biochemical And Physiological Effects
1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone has been shown to have various biochemical and physiological effects. It has been studied for its ability to inhibit the activity of protein kinases and phosphodiesterases, which can lead to changes in cellular signaling pathways and gene expression. This can result in effects such as cell proliferation, differentiation, and apoptosis.
Advantages And Limitations For Lab Experiments
1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone has advantages and limitations for lab experiments. Its ability to inhibit the activity of certain enzymes can be useful in studying various biological processes. However, its effects may be specific to certain cell types or signaling pathways, which can limit its applicability in certain experiments.
Future Directions
There are several future directions for research on 1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone. One direction is to study its effects on specific signaling pathways and gene expression in different cell types. Another direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and neurological disorders. Additionally, further research can be conducted to optimize its synthesis method and improve its efficacy and specificity.
Scientific Research Applications
1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone has potential applications in scientific research. It has been studied for its ability to inhibit the activity of certain enzymes, such as protein kinases and phosphodiesterases. This inhibition can lead to changes in cellular signaling pathways and gene expression, which can be useful in studying various biological processes such as cell proliferation, differentiation, and apoptosis.
properties
CAS RN |
146874-38-6 |
|---|---|
Product Name |
1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone |
Molecular Formula |
C8H7N3O |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone |
InChI |
InChI=1S/C8H7N3O/c1-5(12)7-8-6(2-3-9-7)10-4-11-8/h2-4H,1H3,(H,10,11) |
InChI Key |
WTOOGKIOBGXDDY-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NC=CC2=C1N=CN2 |
Canonical SMILES |
CC(=O)C1=NC=CC2=C1N=CN2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene](/img/structure/B137392.png)




